molecular formula C12H14BNO2 B11745293 [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]boronic acid

[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]boronic acid

Cat. No.: B11745293
M. Wt: 215.06 g/mol
InChI Key: CLMPEDPVIZSMKE-UHFFFAOYSA-N
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Description

[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]boronic acid is an organic compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 2,5-dimethyl-1H-pyrrol-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as the use of automated and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Suzuki-Miyaura Coupling: Produces biaryl compounds.

    Oxidation: Yields phenols or quinones.

    Reduction: Results in the formation of alcohols or alkanes, depending on the specific conditions.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C12H14BNO2

Molecular Weight

215.06 g/mol

IUPAC Name

[4-(2,5-dimethylpyrrol-1-yl)phenyl]boronic acid

InChI

InChI=1S/C12H14BNO2/c1-9-3-4-10(2)14(9)12-7-5-11(6-8-12)13(15)16/h3-8,15-16H,1-2H3

InChI Key

CLMPEDPVIZSMKE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)N2C(=CC=C2C)C)(O)O

Origin of Product

United States

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